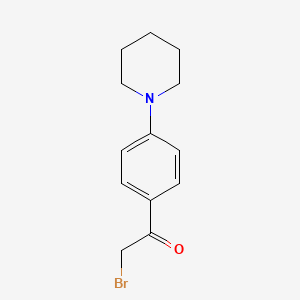
2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone
描述
2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone is a chemical compound with the molecular formula C13H16BrNO and a molecular weight of 282.18 g/mol . This compound is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a phenyl ring substituted with a piperidin-1-yl group. It is commonly used as an intermediate in organic synthesis and has significant applications in pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone typically involves the bromination of 1-(4-(piperidin-1-yl)phenyl)ethanone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform. The reaction conditions usually include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 1-(4-(piperidin-1-yl)phenyl)ethanol.
Oxidation: Formation of 2-bromo-1-(4-(piperidin-1-yl)phenyl)acetic acid.
科学研究应用
2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone has diverse applications in scientific research:
作用机制
The mechanism of action of 2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone involves its interaction with biological targets through its functional groups. The bromine atom can participate in halogen bonding, while the piperidin-1-yl group can interact with receptors or enzymes. The compound may modulate the activity of specific molecular pathways, leading to its observed biological effects .
相似化合物的比较
2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
1-(4-Bromo-phenyl)-2-piperidin-1-yl-ethanone: Similar structure but with the bromine atom on the phenyl ring instead of the ethanone group.
Uniqueness: 2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone is unique due to the specific positioning of the bromine atom and the piperidin-1-yl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
属性
IUPAC Name |
2-bromo-1-(4-piperidin-1-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c14-10-13(16)11-4-6-12(7-5-11)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGRTNRSRXPCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578962 | |
| Record name | 2-Bromo-1-[4-(piperidin-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210832-84-1 | |
| Record name | 2-Bromo-1-[4-(piperidin-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
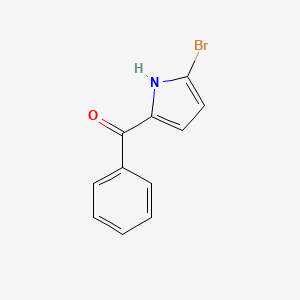
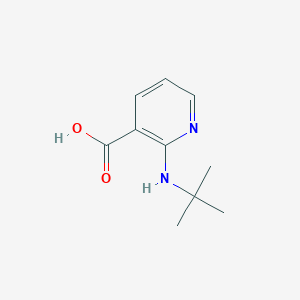
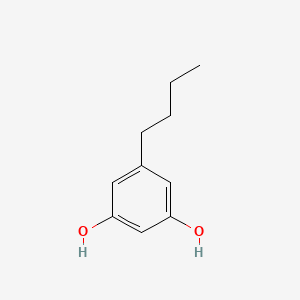
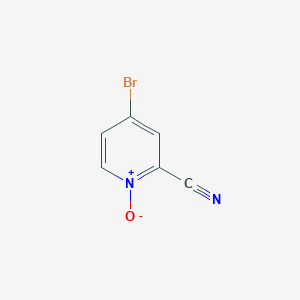
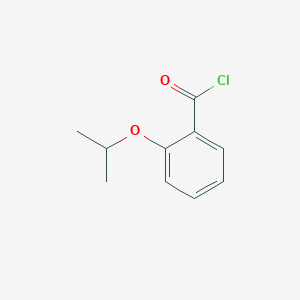
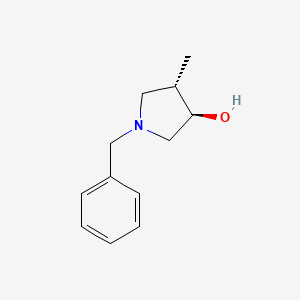
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1285317.png)
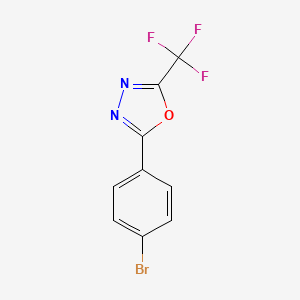
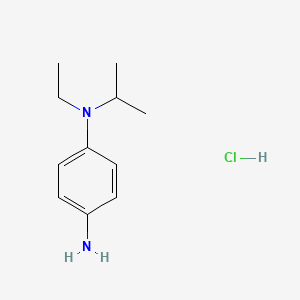
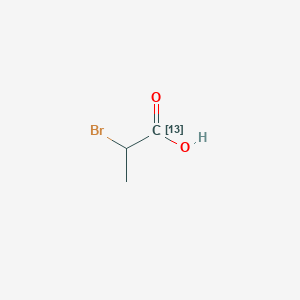
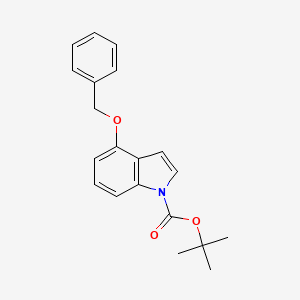
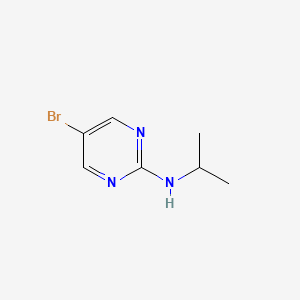
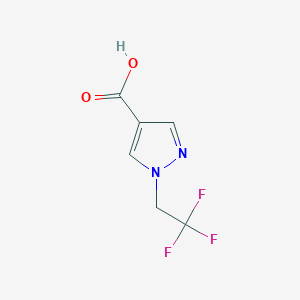
![2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol](/img/structure/B1285341.png)
